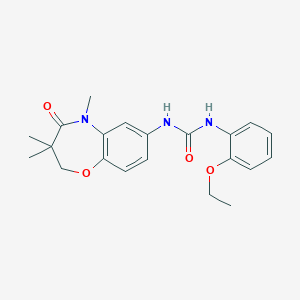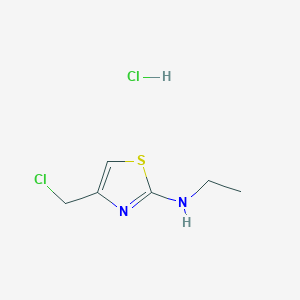![molecular formula C12H16ClNO2 B2866646 methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 254102-33-5](/img/structure/B2866646.png)
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is an organic compound often studied for its potential biological activity. Its structure includes a tetrahydroisoquinoline moiety, which is found in various alkaloids and pharmaceutical compounds. This compound is significant in medicinal chemistry due to its possible therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride generally involves the following steps:
Formation of tetrahydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an aldehyde with an amine in the presence of an acid catalyst.
Functionalization: : Introduction of the ester group usually involves esterification reactions, where the tetrahydroisoquinoline is reacted with methyl chloroacetate under basic or acidic conditions.
Final conversion: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial production methods often mirror these laboratory procedures but scale up the process, using reactors designed for large-scale chemical synthesis and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, forming different oxidized derivatives.
Reduction: : Reduction of the ester group can yield corresponding alcohol.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Common oxidants like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or reduction using lithium aluminum hydride.
Substitution: : Conditions for substitutions often involve acidic or basic catalysts, depending on the nature of the substituents.
Major Products
Oxidation products: : Hydroxylated or oxidized tetrahydroisoquinoline derivatives.
Reduction products: : Alcohols or reduced nitrogen-containing compounds.
Substitution products: : Derivatives with varied substituents on the isoquinoline ring.
Applications De Recherche Scientifique
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is valuable in:
Chemistry: : Used as a building block for more complex organic molecules in synthetic chemistry.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for therapeutic effects, possibly acting on central nervous system disorders or as a part of drug development for neurological conditions.
Industry: : Could be used in the production of specialty chemicals and intermediates in pharmaceutical manufacturing.
Mécanisme D'action
The compound's mechanism involves interaction with biological targets like enzymes or receptors. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters or bind to receptors, influencing signaling pathways. This interaction can modulate cellular activities, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline derivatives: : Structures similar to methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride.
Other esters of tetrahydroisoquinoline: : Compounds like methyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride.
Uniqueness
Structural uniqueness: : The specific ester linkage and the methyl group confer unique properties compared to other tetrahydroisoquinoline derivatives.
Functional diversity: : Its ability to undergo various chemical transformations makes it versatile for synthetic applications.
There you have it—a comprehensive overview of this intriguing compound. What piqued your interest about this compound in the first place?
Propriétés
IUPAC Name |
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBMTJLYWRBRG-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
![methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2866571.png)


![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)


![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)

